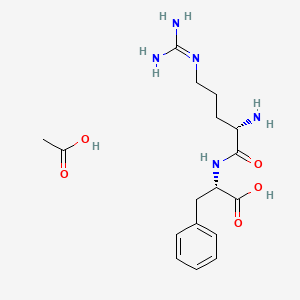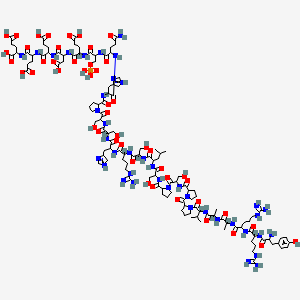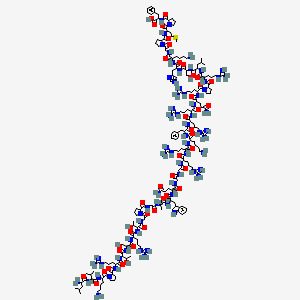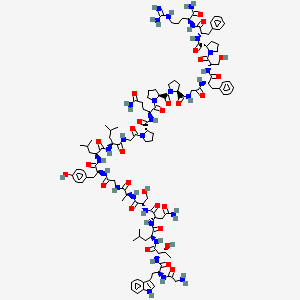
6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose is a compound with the molecular formula C9H15N3O5 . It is a critically significant compound employed in biomedical research and exhibits immense promise in therapeutic applications. Its exceptional attributes find utility in the production of antiviral medications, effectively combatting multiple viral infections .
Synthesis Analysis
The synthesis of seven-membered ring iminosugars starts from monosaccharide starting materials. An isopropylidene group (acetonide) is used to make intermediate 1 from D-glucose. Selective tosylation of the primary hydroxyl group, followed by nucleophilic displacement with sodium azide, affords the title compound .Molecular Structure Analysis
The title compound was crystallized as an intermediate, in which the THF ring is twisted and the dioxolane ring adopts an envelope conformation. The dihedral angle between the rings is 67.50 (13). In the crystal, the hydroxyl groups participate in O—H (O,O) and O—H N hydrogen-bonding interactions, which generate chains of molecules propagating parallel to the a-axis direction .Chemical Reactions Analysis
The installation of various functionalities via N- and/or O-alkylation has been shown to impart improved biological profiles and potencies to iminosugars . The hydroxymethyl branch is crucial to neither potency nor selectivity, with O‐alkylation demonstrated to produce exquisite selectivity extending beyond glycosidase inhibition, to immunosuppressant and antibacterial activities .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal structure of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose has been studied extensively . The compound crystallizes in an intermediate form where the THF ring is twisted and the dioxolane ring adopts an envelope conformation . This structural information is crucial for understanding its chemical behavior and potential applications .
Glycosidase Inhibition
This compound has been associated with glycosidase inhibition . Glycosidases are a type of enzyme that hydrolyzes glycosidic bonds in complex sugars, and inhibitors of these enzymes have potential applications in the treatment of diseases like diabetes and Gaucher’s disease .
Synthesis of Iminosugars
6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose is used in the synthesis of iminosugars . Iminosugars are analogs of sugars where the oxygen atom in the ring is replaced with a nitrogen atom. They have a wide range of biological activities and are used in the development of therapeutics .
Antiviral Medications
This compound exhibits immense promise in therapeutic applications, particularly in the production of antiviral medications . It effectively combats multiple viral infections, making it a critically significant compound in biomedical research .
Click Chemistry
A click chemistry approach based on the reaction between alkynylflavins and mono (6-azido-6-deoxy)-β-cyclodextrin has proven to be a useful tool for the synthesis of flavin-cyclodextrin conjugates . These conjugates are studied as monooxygenase mimics in enantioselective sulfoxidations .
Biomedical Research
Due to its unique properties, 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose is widely used in biomedical research . Its exceptional attributes find utility in various fields, contributing to the advancement of scientific knowledge .
Mecanismo De Acción
Target of Action
6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose primarily targets glycosidases, a group of enzymes that hydrolyze glycosidic bonds in carbohydrates. These enzymes play crucial roles in various biological processes, including digestion, cellular signaling, and pathogen recognition .
Mode of Action
The compound interacts with glycosidases by mimicking the natural substrates of these enzymes. The azido group at the 6-position of the glucose analog allows it to bind to the active site of glycosidases, inhibiting their activity. This inhibition occurs through competitive binding, where the compound competes with natural substrates for the enzyme’s active site .
Biochemical Pathways
By inhibiting glycosidases, 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose affects several biochemical pathways. These include the breakdown of complex carbohydrates into simpler sugars, which is essential for energy production and cellular metabolism. The inhibition of glycosidases can lead to the accumulation of undigested carbohydrates, impacting cellular energy balance and signaling pathways .
Pharmacokinetics
The pharmacokinetics of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract and distributed to various tissues. Its isopropylidene group enhances stability and bioavailability by protecting the molecule from premature degradation. Metabolism primarily occurs in the liver, where the compound is converted into active metabolites. Excretion is mainly through the kidneys .
Result of Action
At the molecular level, the inhibition of glycosidases by 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose leads to reduced hydrolysis of glycosidic bonds. This results in decreased availability of monosaccharides for cellular uptake and metabolism. At the cellular level, this can cause alterations in energy production, signaling pathways, and overall cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose. For instance, the compound’s stability is enhanced in neutral to slightly acidic conditions, while extreme pH levels can lead to degradation. Temperature fluctuations can also affect its stability and efficacy, with optimal activity observed at physiological temperatures. Additionally, the presence of other substrates or inhibitors can modulate its binding affinity and inhibitory potency .
Propiedades
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(1R)-2-azido-1-hydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O5/c1-9(2)16-7-5(14)6(15-8(7)17-9)4(13)3-11-12-10/h4-8,13-14H,3H2,1-2H3/t4-,5+,6-,7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJOJEYOMRHMDB-OZRXBMAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CN=[N+]=[N-])O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CN=[N+]=[N-])O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose | |
Q & A
Q1: What is the significance of using only an isopropylidene protecting group in the synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose?
A1: The research highlights the use of a single isopropylidene protecting group in the synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose. This approach is significant because it simplifies the synthesis process and aligns with the goal of reducing protecting group usage in the production of high Fsp3 index natural-product analogues, such as iminosugars []. Minimizing protecting groups can lead to shorter, more efficient synthetic routes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)



![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)